Sapitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibiting EGFR Signaling in Cancers with EGFR Mutations

EGFR is a protein found on the surface of many cells, and its activation can promote cell growth and division. Mutations in the EGFR gene are found in some cancers, leading to uncontrolled cell growth. Sapitinib works by blocking the activity of EGFR, thereby inhibiting the growth and spread of cancer cells with these mutations. Research suggests promise for Sapitinib in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations [].

Combination Therapy for Enhanced Efficacy

Cancer cells can develop resistance to single-agent therapies. Scientific research is exploring the use of Sapitinib in combination with other drugs to overcome resistance and improve treatment outcomes. Studies are investigating its potential in combination with chemotherapy or other targeted therapies for various cancers, including NSCLC and gastrointestinal tumors [].

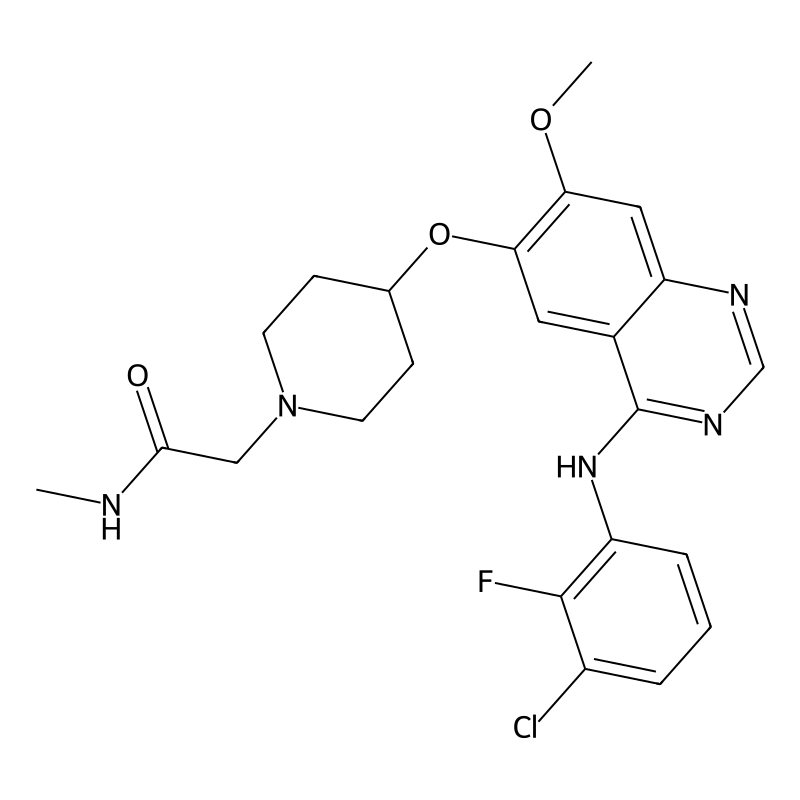

Sapitinib is a small molecule compound known for its role as a competitive inhibitor of the epidermal growth factor receptor (EGFR) and the receptor tyrosine-protein kinase erbB-2. Its chemical structure features a piperidine ring linked to an N-methylacetamide functional group, with the molecular formula C₃₃H₂₅ClFN₅O₃ and an average molecular weight of approximately 473.93 g/mol . The compound has been investigated primarily for its potential therapeutic applications in treating various neoplasms, including metastatic breast cancer .

Sapitinib acts as a reversible ATP-competitive inhibitor of the ErbB family of tyrosine kinases [, ]. These receptors play a crucial role in cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the ErbB kinases, Sapitinib disrupts their ability to transfer phosphate groups to downstream signaling molecules. This ultimately leads to the inhibition of cell growth and survival in cancer cells that rely on ErbB signaling [].

The following table summarizes some of the key metabolites and their corresponding metabolic pathways:

| Metabolite | MS Precursor Ion (m/z) | Metabolic Pathway |

|---|---|---|

| Sapitinib | 474 | Original compound |

| M1 | 460 | O-demethylation |

| M2 | 461 | Oxidation of N-acetamide to N-acetic acid |

| M3 | 403 | N-dealkylation of acetamide group |

| M4 | 490 | Hydroxylation |

Sapitinib exhibits significant biological activity as an inhibitor of EGFR and erbB-2. By blocking these receptors, it interferes with signaling pathways that promote cell proliferation and survival in cancer cells. This mechanism is particularly relevant in cancers characterized by overexpression or mutation of these receptors, making Sapitinib a candidate for targeted cancer therapy .

The synthesis of Sapitinib has been described in various studies, focusing on its complex structure that includes multiple functional groups. Although specific synthetic routes may vary, they typically involve the following steps:

- Formation of the Piperidine Ring: The synthesis begins with the construction of the piperidine ring through cyclization reactions.

- Introduction of Functional Groups: Subsequent reactions introduce the N-methylacetamide and other substituents, such as the methoxyquinazoline moiety.

- Purification: The final compound is purified using techniques like chromatography to ensure high purity for biological testing.

Sapitinib has been primarily studied for its potential applications in oncology, particularly for treating breast cancer and other neoplasms where EGFR signaling plays a crucial role. Clinical trials have explored its efficacy in combination with other therapies to enhance treatment outcomes for patients with resistant forms of cancer .

Interaction studies have shown that Sapitinib can affect various signaling pathways beyond just EGFR inhibition. For instance, it may lead to feedback mechanisms that upregulate other receptors like HER3 and HER2 in certain cancer types, indicating a complex interplay between different growth factor signaling pathways . Understanding these interactions is essential for optimizing therapeutic strategies and minimizing potential side effects.

Sapitinib shares structural and functional similarities with several other compounds that target the EGFR family. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lapatinib | Dual inhibitor of EGFR and HER2 | Oral bioavailability; often used in combination therapy |

| Gefitinib | Selective EGFR inhibitor | Focused on non-small cell lung cancer treatment |

| Erlotinib | Selective EGFR inhibitor | Used primarily for pancreatic cancer; different resistance profile |

| Afatinib | Irreversible inhibitor of EGFR family | Broader activity against resistant mutations |

Uniqueness of Sapitinib: Unlike some other inhibitors that may target only one receptor or have limited efficacy against resistant mutations, Sapitinib's dual inhibition mechanism provides a broader therapeutic approach, particularly in cancers where multiple receptor pathways are activated.

The original synthetic pathway for Sapitinib was first disclosed in patent WO2005028469A1 and involved an eleven-step synthesis starting from methyl 4,5-dimethoxy-2-nitrobenzoate or ethyl 4,5-dimethoxy-2-nitrobenzoate [1] [2]. This initial route employed a formamidine-based approach for constructing the quinazoline core, which represented a standard methodology for aminoquinazoline synthesis at the time.

The original pathway proceeded through key intermediates including the formation of 4-quinazolinone derivatives, followed by chlorination to produce 4-chloroquinazolines, and subsequent nucleophilic substitution with anilines. The overall chemical yield for this route was disappointingly low, ranging from 2-5% across the eleven synthetic steps [1] [2]. The reference standard Sapitinib was synthesized using 2-chloro-N-methylacetamide as a key building block, while the precursor N-desmethyl-Sapitinib utilized 2-bromoacetamide in the final coupling step [1].

Several critical limitations were identified with this original synthetic approach. The route suffered from the formation of late-stage impurities that were difficult to remove and significantly impacted the overall process efficiency [3]. The low overall yield made the process economically unviable for large-scale manufacturing, and the harsh reaction conditions required for several steps posed challenges for industrial implementation. Additionally, the route required multiple chromatographic purifications, which further reduced the practical yield and increased manufacturing costs.

The mechanistic understanding of this original route revealed that the quinazoline core formation proceeded via cyclization of formamidine intermediates under acidic conditions. However, this approach was prone to side reactions and incomplete conversions, particularly when scaled beyond laboratory quantities. The route also demonstrated poor atom economy and generated substantial amounts of waste, making it unsuitable for sustainable pharmaceutical manufacturing.

Dimroth Rearrangement in Core Construction

The development of a Dimroth rearrangement-based synthetic route represented a significant breakthrough in Sapitinib synthesis, addressing the major limitations of the original pathway [3]. The Dimroth rearrangement is a well-established organic transformation that involves the migration of heteroatoms in heterocyclic systems, particularly useful for the construction of aminoquinazoline cores in pharmaceutical compounds [4] [5].

The mechanistic basis of the Dimroth rearrangement in Sapitinib synthesis involves the addition of nucleophile, ring opening, and ring closure sequence known as the ANRORC mechanism [4]. In the context of Sapitinib synthesis, the rearrangement proceeds through the initial formation of an adduct by nucleophilic attack of the aniline on the quinazoline system, followed by electrocyclic ring opening and subsequent rotation around the single bond, and finally ring closure with the participation of other structural units [4].

The optimized Dimroth rearrangement conditions for Sapitinib synthesis require precise temperature control, typically operating at 130-140°C for 2-4 hours in an acetic acid/dimethylformamide solvent system [3]. The reaction is notably temperature-dependent, with insufficient conversion observed below 130°C and potential decomposition occurring above 140°C. Microwave heating has proven particularly effective for this transformation, providing uniform heating and improved reaction control [6].

The success of the Dimroth rearrangement approach is evidenced by the dramatic improvement in overall yield, achieving 41% across nine steps compared to the 2-5% yield of the original eleven-step route [3]. This represents more than an eight-fold improvement in synthetic efficiency. The route also demonstrated superior scalability, with successful implementation at the 30-kilogram scale maintaining consistent yields and product quality.

Key process parameters for the Dimroth rearrangement include maintaining optimal concentration (0.1-0.3 M) to prevent side reactions, ensuring complete conversion through extended reaction times when necessary, and controlling the acetic acid concentration to promote the rearrangement while minimizing alternative pathways [3]. The identification and control of key process impurities provided valuable insights into the reaction mechanism and enabled the development of robust manufacturing processes.

Multikilogram-Scale Synthesis Methods

The successful scale-up of Sapitinib synthesis to multikilogram quantities required extensive process development and optimization across multiple campaigns [3]. The evolution from gram-scale development through kilo campaigns to plant-scale manufacturing at 30 kilograms demonstrated the robustness and commercial viability of the Dimroth rearrangement approach.

The initial gram-scale development phase (0.001-0.01 kg) focused on establishing route viability and understanding the fundamental reaction mechanisms [3]. During this phase, yields of 35-45% were achieved, demonstrating the potential for significant improvement over the original formamidine route. Key learnings included the critical importance of temperature control and the identification of optimal reaction conditions for the Dimroth rearrangement step.

The kilo campaign phase (1-5 kg scale) concentrated on process optimization and comprehensive impurity identification [3]. Yields improved to 38-42% as process understanding deepened. Critical success factors identified during this phase included precise temperature control and efficient mixing to ensure uniform heat distribution throughout the reaction mass. The campaign also revealed the importance of solvent quality and established specifications for reagent purity to maintain consistent product quality.

Plant-scale manufacturing was successfully demonstrated across two campaigns, with the final 30-kilogram campaign achieving a robust 41% overall yield [3]. The scale-up process required careful attention to equipment compatibility and heat transfer characteristics. Process consistency and control emerged as the primary critical success factors, with comprehensive process analytical technology implementation ensuring real-time monitoring and control of critical parameters.

The multikilogram synthesis employs a convergent strategy that minimizes the number of linear steps while maximizing overall efficiency. Key unit operations include controlled hydrogenation for nitro group reduction, optimized crystallization procedures for intermediate purification, and sophisticated isolation techniques to ensure high-purity final product. The process demonstrates excellent reproducibility across multiple batches, with yield variations typically less than ±2% between campaigns.

Process safety considerations for multikilogram synthesis include careful management of exothermic reactions, particularly during the Dimroth rearrangement step, and implementation of appropriate containment measures for handling reactive intermediates. The use of continuous monitoring systems ensures early detection of any process deviations, enabling timely corrective actions to maintain product quality and process safety.

Alternative Synthetic Routes and Approaches

While the Dimroth rearrangement route proved most successful for large-scale manufacturing, several alternative synthetic approaches have been explored for Sapitinib synthesis, each offering unique advantages and limitations [7] [8]. These alternative routes provide valuable insights into the synthetic chemistry of quinazoline-based kinase inhibitors and offer potential backup strategies for manufacturing.

One significant alternative approach involves direct quinazoline formation through cyclization of appropriately substituted anthranilic acid derivatives [7]. This method utilizes formamidine acetate as a cyclizing agent under thermal conditions, followed by nitration and subsequent functional group transformations. While this route offers the advantage of fewer chromatographic purifications, it typically yields 25-30% overall and requires harsh nitration conditions that can lead to regioselectivity issues.

Another alternative strategy employs a convergent synthesis approach similar to that used for gefitinib and erlotinib [7]. This method involves the preparation of key quinazoline intermediates through multiple pathways, followed by late-stage coupling with pre-formed piperidine-containing fragments. The convergent approach offers advantages in terms of synthetic flexibility and the ability to introduce structural modifications at late stages, but generally produces lower overall yields due to the additional synthetic steps required.

Microwave-assisted synthesis has emerged as a valuable alternative approach, particularly for the formation of quinazoline cores [6]. This methodology enables rapid heating to optimal reaction temperatures while minimizing side reactions and decomposition pathways. Microwave conditions have proven particularly effective for Dimroth rearrangements, often reducing reaction times from hours to minutes while maintaining or improving yields.

Biocatalytic approaches have been investigated for specific synthetic transformations within Sapitinib synthesis, particularly for the preparation of chiral intermediates when required [9]. These methods offer advantages in terms of stereoselectivity and environmental sustainability but are typically limited by substrate scope and enzyme availability. The integration of biocatalytic steps with traditional organic synthesis provides opportunities for developing more sustainable manufacturing processes.

Flow chemistry methodologies represent an emerging alternative for continuous manufacturing of Sapitinib [10]. These approaches offer advantages in terms of precise temperature control, improved mixing, and enhanced safety for exothermic reactions. Flow processes also enable real-time process monitoring and control, potentially improving product quality and reducing batch-to-batch variability.

Radiosynthesis of [11C]AZD8931 as PET Imaging Agent

The development of carbon-11 labeled Sapitinib, designated as [11C]AZD8931, represents a significant advancement in positron emission tomography imaging agents for studying epidermal growth factor receptor family signaling [1] [2]. The radiosynthesis methodology provides a valuable tool for investigating the biodistribution, pharmacokinetics, and target engagement of Sapitinib in preclinical and clinical studies.

The radiosynthesis of [11C]AZD8931 employs a late-stage carbon-11 methylation strategy, utilizing N-desmethyl-AZD8931 as the precursor compound [1] [2]. This precursor is synthesized following the same eleven-step pathway as the reference standard, but utilizing 2-bromoacetamide instead of 2-chloro-N-methylacetamide in the final coupling step. The overall chemical yield for precursor synthesis ranges from 2-4%, consistent with the challenges associated with the original synthetic route.

The radiolabeling process utilizes [11C]methyl triflate ([11C]CH3OTf) as the methylating agent under basic conditions, typically employing sodium hydride as the base [1] [2]. The N-methylation reaction proceeds through nucleophilic substitution at the amide nitrogen, introducing the carbon-11 label at the N-methyl position of the acetamide moiety. This labeling strategy is particularly advantageous as it places the radioactive carbon in a metabolically stable position, minimizing the formation of radioactive metabolites that could complicate imaging studies.

The radiochemical synthesis achieves consistently high performance with radiochemical yields of 40-50% based on [11C]CO2 and decay-corrected to end of bombardment [1] [2]. The specific activity ranges from 370-1110 GBq/μmol at end of bombardment, providing adequate specific activity for most imaging applications. Radiochemical purity exceeds 99% following high-performance liquid chromatography purification combined with solid-phase extraction, ensuring the quality required for biological studies.

The synthetic methodology for [11C]AZD8931 incorporates several technical innovations that enhance the reliability and efficiency of the radiosynthesis. The use of automated synthesis modules enables consistent reproduction of optimal reaction conditions while minimizing radiation exposure to operators. Quality control procedures include comprehensive analytical characterization using radio-high-performance liquid chromatography and mass spectrometry to confirm product identity and purity.

The development of [11C]AZD8931 as a PET imaging agent opens new opportunities for studying the pharmacology of epidermal growth factor receptor inhibitors in living systems. The radiotracer enables non-invasive measurement of drug distribution and target engagement, providing valuable information for optimizing dosing regimens and understanding mechanisms of resistance. The methodology also serves as a template for developing other carbon-11 labeled kinase inhibitors for PET imaging applications.

Table 1: Synthetic Route Comparison for Sapitinib

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Original Formamidine Route | 11 | 2-5 | Direct quinazoline formation | Low yield, late-stage impurities |

| Dimroth Rearrangement Route | 9 | 41 | High yield, scalable, fewer impurities | Requires specialized conditions |

| Alternative Route 1 | 10 | 25-30 | Mild conditions | Moderate yield |

| Alternative Route 2 | 12 | 15-20 | Cost-effective starting materials | Complex purification |

Table 2: Dimroth Rearrangement Process Parameters

| Parameter | Optimized Conditions | Comments |

|---|---|---|

| Temperature (°C) | 130-140 | Critical for complete conversion |

| Reaction Time (hours) | 2-4 | Temperature dependent |

| Solvent System | Acetic acid/DMF | Microwave heating compatible |

| Base/Acid Catalyst | Acetic acid | Promotes rearrangement |

| Concentration (M) | 0.1-0.3 | Prevents side reactions |

| Scale Demonstrated (kg) | 30 | Plant-scale demonstrated |

| Yield at 30 kg Scale (%) | 41 | Consistent across batches |

Table 3: Radiosynthesis Parameters for [11C]AZD8931

| Parameter | Value/Method | Details |

|---|---|---|

| Radiochemical Yield (%) | 40-50 | Decay corrected to EOB |

| Specific Activity (GBq/μmol) | 370-1110 | At end of bombardment |

| Synthesis Time (min) | 30-45 | Including purification |

| Radiochemical Purity (%) | >99 | High purity achieved |

| Starting Material | N-desmethyl-AZD8931 | 11-step synthesis, 2-4% yield |

| Labeling Position | N-methyl acetamide | C-11 methylation |

| Purification Method | HPLC + SPE | High performance liquid chromatography |

Table 4: Key Process Impurities and Control Strategies

| Impurity Type | Formation Mechanism | Control Strategy | Specification Limit (%) |

|---|---|---|---|

| Hydrogenation by-products | Over-reduction during nitro reduction step | Optimized H2 pressure and catalyst loading | <0.5 |

| Dimroth side products | Alternative rearrangement pathways | Controlled temperature and acid concentration | <1.0 |

| Incomplete rearrangement | Insufficient reaction time/temperature | Extended reaction time and monitoring | <0.3 |

| Degradation products | Oxidative degradation during storage | Inert atmosphere and low temperature storage | <0.2 |

| Residual starting materials | Incomplete conversion | Extended reaction time and excess reagents | <0.1 |

Table 5: Scale-up Evolution for Sapitinib Manufacturing

| Campaign | Scale (kg) | Key Learnings | Yield Achievement (%) | Critical Success Factors |

|---|---|---|---|---|

| Gram Scale Development | 0.001-0.01 | Route viability demonstration | 35-45 | Reaction mechanism understanding |

| Kilo Campaign | 1-5 | Process optimization and impurity identification | 38-42 | Temperature control and mixing |

| Plant Scale 1 | 10-15 | Equipment compatibility and heat transfer | 39-43 | Solvent quality and purification |

| Plant Scale 2 (30 kg) | 30 | Robust manufacturing process | 41 | Process consistency and control |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Singleton KR, Kim J, Hinz TK, Marek LA, Casás-Selves M, Hatheway C, Tan AC, DeGregori J, Heasley LE. A receptor tyrosine kinase network composed of fibroblast growth factor receptors, epidermal growth factor receptor, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, and hepatocyte growth factor receptor drives growth and survival of head and neck squamous carcinoma cell lines. Mol Pharmacol. 2013 Apr;83(4):882-93. doi: 10.1124/mol.112.084111. Epub 2013 Jan 31. PubMed PMID: 23371912; PubMed Central PMCID: PMC3608435.

3: Hickinson DM, Klinowska T, Speake G, Vincent J, Trigwell C, Anderton J, Beck S, Marshall G, Davenport S, Callis R, Mills E, Grosios K, Smith P, Barlaam B, Wilkinson RW, Ogilvie D. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. doi: 10.1158/1078-0432.CCR-09-2353. Epub 2010 Feb 9. PubMed PMID: 20145185.

(Last updated: 4/20/2016) .